(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
Overview
Description
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral compound with significant importance in various fields of scientific research It is a pyrrolidine derivative, characterized by the presence of a benzyl group at the first position and an ethylamino group at the third position
Scientific Research Applications
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Safety and Hazards
Future Directions
The future directions for “(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine” and similar compounds lie in their potential use in drug discovery. Pyrrolidine derivatives are versatile scaffolds for creating novel biologically active compounds . They can be used to design new compounds with different biological profiles, contributing to the treatment of various diseases .
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a manner that modulates the target’s function . This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine alkaloids are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Cellular Effects
Given the broad range of biological activities exhibited by pyrrolidine derivatives, it is likely that this compound influences cell function in a variety of ways
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with a variety of biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects
Dosage Effects in Animal Models
Some pyrrolidine derivatives are known to cause renal injuries and neurotoxicity in experimental animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-benzylpyrrolidine-3-carboxylic acid with ethylamine under appropriate conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamino groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions typically result in the formation of new alkylated or functionalized derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- (3R)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
- (3S)-(-)-3-(Ethylamino)pyrrolidine
- ®-(+)-1-Ethyl-2-pyrrolidinecarboxylic acid ethyl ester
Uniqueness
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomers or other similar compounds, it may exhibit different binding affinities, reactivity, and overall effectiveness in various applications. This makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
IUPAC Name |
(3S)-1-benzyl-N-ethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUSRJKSLXIJH-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494267 | |
Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-99-6 | |
Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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